molecular formula C12H10BaNO3S+ B11820501 barium(2+);N,N-diphenylsulfamate

barium(2+);N,N-diphenylsulfamate

Cat. No.: B11820501
M. Wt: 385.61 g/mol
InChI Key: VEJZVCYJTNIIBP-UHFFFAOYSA-M
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Description

Barium(2+);N,N-diphenylsulfamate (often referred to as barium diphenylaminesulfonate in regulatory contexts) is a coordination compound comprising a barium cation (Ba²⁺) and the N,N-diphenylsulfamate anion. This compound is notable for its use in specialized industrial applications, including corrosion inhibition and as a precursor in organic synthesis. Limited data on its physical properties, such as melting point or solubility, are publicly available due to its niche applications and proprietary manufacturing processes . The N,N-diphenylsulfamate ligand introduces steric bulk and aromaticity, which may influence its stability and reactivity compared to simpler sulfonate or sulfate salts.

Properties

Molecular Formula

C12H10BaNO3S+

Molecular Weight

385.61 g/mol

IUPAC Name

barium(2+);N,N-diphenylsulfamate

InChI

InChI=1S/C12H11NO3S.Ba/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,14,15,16);/q;+2/p-1

InChI Key

VEJZVCYJTNIIBP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)[O-].[Ba+2]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The overall reaction proceeds as follows:

2C12H11NO3S+Ba(OH)2C24H20BaN2O6S2+2H2O2 \, \text{C}{12}\text{H}{11}\text{NO}3\text{S} + \text{Ba(OH)}2 \rightarrow \text{C}{24}\text{H}{20}\text{BaN}2\text{O}6\text{S}2 + 2 \, \text{H}2\text{O} \quad \text{}

Diphenylsulfamic acid reacts with barium hydroxide in a 2:1 molar ratio to form the target compound.

Step 1: Sulfonation of Diphenylamine

  • Reactants : 5 kg diphenylamine, 4 L concentrated sulfuric acid (98% w/w).

  • Conditions :

    • Temperature: 155–160°C

    • Pressure: Reduced pressure (exact value unspecified)

    • Duration: Until water distillation completes (∼3–4 hours inferred)

The sulfonation introduces a sulfonic acid group to diphenylamine, forming diphenylsulfamic acid. Elevated temperatures drive the electrophilic substitution, while reduced pressure removes water to shift equilibrium toward product formation.

Step 2: Hydrolysis and Dilution

  • Reactants : Sulfonation product, deionized water (1:1–2 v/v).

  • Conditions :

    • Temperature: 120–125°C

    • Duration: 20–30 minutes

Hydrolysis ensures complete conversion of residual intermediates. The mixture is then quenched in boiling water (10–15× volume) to prevent premature crystallization.

Step 3: Precipitation with Barium Hydroxide

  • Reactants : 50% w/w barium hydroxide solution (5–7× weight of quenched mixture).

  • Conditions :

    • Temperature: 80–90°C (inferred from boiling water)

    • Duration: 1–2 hours

Barium hydroxide serves dual roles:

  • Neutralizes sulfonic acid groups to form the barium salt.

  • Precipitates sulfate ions (if present) as barium sulfate, ensuring product purity.

Comparative Analysis of Alternative Methods

While CN105566177A is the only method detailed in accessible literature, hypothetical alternatives include:

Metathesis Reaction

2Na+C12H11NO3S+BaCl2C24H20BaN2O6S2+2NaCl(Theoretical)2 \, \text{Na}^+ \text{C}{12}\text{H}{11}\text{NO}3\text{S}^- + \text{BaCl}2 \rightarrow \text{C}{24}\text{H}{20}\text{BaN}2\text{O}6\text{S}_2 + 2 \, \text{NaCl} \quad \text{(Theoretical)}

Advantages :

  • Lower reaction temperatures (25–50°C).
    Disadvantages :

  • Requires high-purity sodium diphenylsulfamate, which is costly to produce.

Direct Sulfonation in Ionic Liquids

Hypothetical Protocol :

  • Use [BMIM][HSO₄] as solvent and catalyst.
    Potential Benefits :

  • Faster reaction rates due to enhanced proton activity.
    Challenges :

  • Ionic liquid recovery increases complexity.

Industrial-Scale Production Challenges

Equipment Corrosion

Concentrated sulfuric acid at 160°C necessitates Hastelloy C-276 or glass-lined reactors, increasing capital costs.

Waste Management

  • Byproducts : Barium sulfate sludge (∼0.5 kg per kg product) requires hazardous waste disposal.

  • Neutralization Costs : pH adjustment of effluent adds $0.8–1.2 per kg product.

Quality Control Metrics

  • Purity : ≥98% (HPLC, UV detection at 254 nm).

  • Impurity Limits :

    • Free diphenylamine: <0.1% (GC-MS).

    • Sulfate ions: <50 ppm (turbidimetric analysis).

Chemical Reactions Analysis

Types of Reactions

Barium(2+);N,N-diphenylsulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Barium(2+);N,N-diphenylsulfamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of barium(2+);N,N-diphenylsulfamate involves its interaction with specific molecular targets and pathways. The barium ion (Ba²⁺) can interact with various cellular components, affecting processes such as ion transport and enzyme activity. The N,N-diphenylsulfamate moiety can interact with proteins and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Barium Lead Sulfate (Barium Lead Disulfate)

Molecular Formula : BaO₈PbS₂ (CAS 42579-89-5)
Molecular Weight : 536.65 g/mol
Key Properties :

  • Boiling Point: 330°C at 760 mmHg
  • Structure: Contains both Ba²⁺ and Pb²⁺ cations coordinated to sulfate (SO₄²⁻) anions.
  • Applications: Used historically in battery technology and pigments but phased out due to lead toxicity .

Comparison :

  • Cation Diversity : Unlike barium(2+);N,N-diphenylsulfamate, barium lead sulfate incorporates two metal cations (Ba²⁺ and Pb²⁺), complicating its synthesis and environmental impact.
  • Thermal Stability : The higher boiling point of barium lead sulfate (330°C) suggests greater thermal stability compared to organic sulfamates, though direct data for the sulfamate is lacking .

Barium Chlorate (Ba(ClO₃)₂)

Molecular Formula : Ba(ClO₃)₂
Molecular Weight : 304.23 g/mol
Key Properties :

  • Solubility: Highly soluble in water (38.1 g/100 mL at 20°C).
  • Reactivity: Oxidizing agent, decomposes explosively under heat or friction.
  • Applications: Pyrotechnics and explosives .

Comparison :

  • Ionic vs. Organometallic Structure: Barium chlorate is a simple inorganic salt with ClO₃⁻ polyatomic ions, whereas this compound features an organic sulfamate ligand. This difference impacts solubility and reactivity; the sulfamate’s aromatic groups likely reduce water solubility compared to chlorate.

Calcium Naphthalene Sulfonate

Molecular Formula : C₁₀H₈SO₃Ca
Molecular Weight : 272.33 g/mol
Key Properties :

  • Solubility: Moderately soluble in water, highly soluble in organic solvents.
  • Applications: Surfactant, dispersant in concrete admixtures.

Comparison :

  • Ligand Complexity : Both compounds feature aromatic sulfonate groups, but calcium naphthalene sulfonate lacks the amide functionality present in N,N-diphenylsulfamate. This may enhance the calcium derivative’s solubility in polar solvents.
  • Industrial Use : Calcium naphthalene sulfonate is widely used in construction, whereas this compound’s applications remain more specialized .

Data Table: Comparative Analysis

Property This compound Barium Lead Sulfate Barium Chlorate Calcium Naphthalene Sulfonate
Molecular Formula Not fully reported BaO₈PbS₂ Ba(ClO₃)₂ C₁₀H₈SO₃Ca
Molecular Weight (g/mol) ~500 (estimated) 536.65 304.23 272.33
Boiling Point (°C) N/A 330 Decomposes N/A
Solubility Likely low in water Insoluble 38.1 g/100 mL Moderate in water
Toxicity Limited data High (Pb content) High (oxidizer) Low
Primary Applications Corrosion inhibition, synthesis Batteries, pigments Pyrotechnics Construction materials

Key Research Findings and Gaps

  • Stability: The aromatic rings in N,N-diphenylsulfamate may enhance thermal stability compared to inorganic salts like barium chlorate, but experimental validation is needed .
  • Environmental Impact : Barium lead sulfate’s phase-out highlights the importance of evaluating heavy metal content in sulfamate derivatives, though current data is insufficient .
  • Synthetic Challenges : The steric bulk of N,N-diphenylsulfamate likely complicates crystallization and purification compared to simpler sulfonates .

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science or catalytic systems?

  • Methodology :
  • Composite Fabrication : Embed the compound in polymer matrices (e.g., polyvinylidene fluoride) and test dielectric properties.
  • Catalytic Screening : Assess activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd/ba co-catalysts.
  • Surface Analysis : Use XPS or TEM to study barium dispersion on support materials .

Methodological Notes

  • Data Presentation : Tabulate comparative results (e.g., TGA mass loss percentages, DFT bond lengths) using SI units and significant figures per IUPAC guidelines .
  • Ethical Considerations : Address barium’s toxicity by documenting waste disposal protocols and PPE requirements .
  • Critical Analysis : Frame contradictions as opportunities to refine synthetic or computational models, emphasizing peer review and open-data practices .

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